molecular formula C13H10Cl2O B1624618 4-(3,5-Dichlorophenyl)benzyl alcohol CAS No. 198205-91-3

4-(3,5-Dichlorophenyl)benzyl alcohol

Cat. No. B1624618
CAS RN: 198205-91-3
M. Wt: 253.12 g/mol
InChI Key: CVLZFLZQLXYEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,5-Dichlorophenyl)benzyl alcohol” is a chemical compound with the molecular formula C7H6Cl2O . It is also known by other names such as Benzenemethanol, 3,5-dichloro-; (3,5-Dichlorophenyl)methanol; and 3,5-dichlorobenzylic alcohol .


Molecular Structure Analysis

The molecular weight of “4-(3,5-Dichlorophenyl)benzyl alcohol” is 177.028 Da . The IUPAC Standard InChI is InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 .


Physical And Chemical Properties Analysis

“4-(3,5-Dichlorophenyl)benzyl alcohol” is a white to light yellow crystal powder . Its solubility and other physical properties are not available in the retrieved data.

Safety And Hazards

“4-(3,5-Dichlorophenyl)benzyl alcohol” may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . If inhaled or in contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

[4-(3,5-dichlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLZFLZQLXYEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461322
Record name (3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenyl)benzyl alcohol

CAS RN

198205-91-3
Record name (3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dichlorophenyl)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dichlorophenyl)benzyl alcohol
Reactant of Route 3
Reactant of Route 3
4-(3,5-Dichlorophenyl)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
4-(3,5-Dichlorophenyl)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
4-(3,5-Dichlorophenyl)benzyl alcohol
Reactant of Route 6
Reactant of Route 6
4-(3,5-Dichlorophenyl)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.